molecular formula C11H10O3 B8626335 2,3-Dihydro-benzo[b]oxepin-4-carboxylic acid

2,3-Dihydro-benzo[b]oxepin-4-carboxylic acid

Cat. No. B8626335
M. Wt: 190.19 g/mol
InChI Key: SZZBWEDZJXYRJP-UHFFFAOYSA-N
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Patent
US08383838B2

Procedure details

2,3-Dihydro-benzo[b]oxepine-4-carboxylic acid methyl ester (2.4 mmol) was dissolved in methanol. 5 ml of 2 mol/l sodiumhydroxide was added and the solution was stirred for two hours. The solvent was removed in vacuo. 2 mol/l hydrochloric acid were added and the solvent again removed in vacuo. The residue was extracted by diethylether. Evaporation of the solvent yielded 0.5 g of 2,3-Dihydro-benzo[b]oxepine-4-carboxylic acid. LC-MS: 1.8 min, 191.2 (MH+)
Name
2,3-Dihydro-benzo[b]oxepine-4-carboxylic acid methyl ester
Quantity
2.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH2:11][CH2:10][O:9][C:8]2[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=2[CH:6]=1)=[O:4].[OH-].[Na+]>CO>[O:9]1[CH2:10][CH2:11][C:5]([C:3]([OH:4])=[O:2])=[CH:6][C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]1=2 |f:1.2|

Inputs

Step One
Name
2,3-Dihydro-benzo[b]oxepine-4-carboxylic acid methyl ester
Quantity
2.4 mmol
Type
reactant
Smiles
COC(=O)C1=CC2=C(OCC1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
2 mol/l hydrochloric acid were added
CUSTOM
Type
CUSTOM
Details
the solvent again removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted by diethylether
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C2=C(C=C(CC1)C(=O)O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 109.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.